molecular formula C9H12N2O2S B1375000 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide CAS No. 1161945-96-5

6-Amino-2,3-dihydro-1h-indene-5-sulfonamide

Cat. No.: B1375000
CAS No.: 1161945-96-5
M. Wt: 212.27 g/mol
InChI Key: HWIOYTMAUQHHGR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry systematic name for this compound is This compound . This nomenclature follows the standard IUPAC conventions for naming heterocyclic compounds, where the base structure is identified as a 2,3-dihydro-1H-indene system. The numbering system begins from the aromatic carbon atoms, with the amino group positioned at the 6-position and the sulfonamide group at the 5-position of the indene ring system.

The structural representation of this compound can be expressed through several chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1CC2=CC(=C(C=C2C1)S(=O)(=O)N)N. This notation captures the essential connectivity of the molecule, showing the cyclohexane ring fused to the benzene ring, along with the positioning of the amino and sulfonamide substituents.

The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13). This representation includes stereochemical information and provides a unique identifier for the compound. The corresponding International Chemical Identifier Key is HWIOYTMAUQHHGR-UHFFFAOYSA-N, which serves as a shortened version of the full International Chemical Identifier string.

The three-dimensional structure of this compound exhibits specific geometric characteristics due to the partially saturated nature of the indene system. The aromatic ring maintains planarity, while the saturated cyclohexane portion adopts a chair-like conformation. The sulfonamide group extends from the aromatic ring with tetrahedral geometry around the sulfur atom, while the amino group maintains its characteristic trigonal pyramidal structure.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service Registry Number for this compound is 1161945-96-5 . This unique numerical identifier serves as the primary reference for this compound in chemical databases and literature searches. The Chemical Abstracts Service system provides unambiguous identification of chemical substances, ensuring that researchers can accurately reference this specific compound among the vast array of structurally related molecules.

Several alternative chemical names and database identifiers exist for this compound. The MDL number MFCD28397494 represents another important database identifier used in chemical inventory systems. In various chemical databases and supplier catalogs, the compound may also be referenced by the identifier SCHEMBL3779454. The ZINC database, commonly used in computational chemistry and drug discovery research, assigns the identifier ZINC147838769 to this compound.

Additional synonyms and identifiers include the Enamine catalog number EN300-207856, which is used by chemical suppliers for procurement purposes. These various naming systems and identifiers reflect the compound's presence across multiple chemical databases and commercial sources, indicating its relevance in research and potential applications.

The systematic naming also encompasses related structural variants that must be distinguished from the target compound. It is essential to differentiate this compound from similar compounds such as 6-amino-2,3-dihydro-1H-indene-5-sulfonic acid, which bears a sulfonic acid group instead of a sulfonamide group. Such distinctions are crucial for accurate chemical identification and prevent confusion in research applications.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C9H12N2O2S . This formula indicates the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure. The formula reflects the compound's composition arising from the indene backbone with the attached amino and sulfonamide functional groups.

The molecular weight of this compound is precisely 212.27 grams per mole . This value is calculated based on the standard atomic masses of the constituent elements: carbon (12.011 atomic mass units), hydrogen (1.008 atomic mass units), nitrogen (14.007 atomic mass units), oxygen (15.999 atomic mass units), and sulfur (32.065 atomic mass units). The calculation proceeds as follows: (9 × 12.011) + (12 × 1.008) + (2 × 14.007) + (2 × 15.999) + (1 × 32.065) = 212.27 grams per mole.

Property Value Units
Molecular Formula C9H12N2O2S -
Molecular Weight 212.27 g/mol
Carbon Atoms 9 count
Hydrogen Atoms 12 count
Nitrogen Atoms 2 count
Oxygen Atoms 2 count
Sulfur Atoms 1 count

The elemental composition by mass percentage can be calculated from the molecular formula and atomic masses. Carbon contributes approximately 50.9% of the total molecular weight, hydrogen accounts for 5.7%, nitrogen represents 13.2%, oxygen comprises 15.1%, and sulfur makes up 15.1% of the total mass. These percentages provide insight into the compound's chemical behavior and physical properties.

The molecular weight and formula also determine various physicochemical properties relevant to the compound's handling and applications. The presence of both polar functional groups (amino and sulfonamide) and the aromatic indene system suggests intermediate polarity characteristics that influence solubility, melting point, and other physical properties essential for practical applications in research and potential pharmaceutical development.

Properties

IUPAC Name

6-amino-2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIOYTMAUQHHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of indene derivatives with sulfonamide precursors. One common method includes the use of indene-5-sulfonyl chloride, which reacts with ammonia or an amine to form the desired sulfonamide compound . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted indene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₉H₁₂N₂O₂S
  • Molecular Weight : Approximately 212.27 g/mol

It contains both an amino group and a sulfonamide group, which contribute to its distinctive chemical behavior and biological activities. The structural uniqueness allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry .

Inhibition of Discoidin Domain Receptor 1 (DDR1)

One of the primary biological activities of this compound is its role as an inhibitor of Discoidin Domain Receptor 1 (DDR1). This receptor is implicated in several signaling pathways related to cell adhesion, migration, and proliferation. The compound binds to DDR1, suppressing its kinase activity and influencing downstream signaling pathways that are critical in cancer cell proliferation and apoptosis. This mechanism highlights its potential as a therapeutic agent in oncology .

Cancer Research

The compound's ability to modulate DDR1 activity positions it as a valuable tool for cancer research. Studies have shown that inhibiting DDR1 can lead to reduced cancer cell proliferation and increased apoptosis, suggesting that this compound could be further developed into a therapeutic agent for specific types of cancer.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing other biologically active compounds. Its functional groups allow for various chemical modifications, leading to the development of new derivatives with potentially enhanced biological activities .

Case Studies and Experimental Findings

Research has demonstrated the effectiveness of this compound in modulating DDR1-related pathways. For instance:

  • In vitro studies indicate that treatment with the compound leads to significant reductions in the viability of certain cancer cell lines.
  • Further investigations are needed to explore its efficacy in vivo and its potential side effects when used as a therapeutic agent.

Comparison with Similar Compounds

2,3-Dihydro-1H-indene-5-sulfonamide (CAS: 35203-93-1)

  • Structure: Lacks the amino group at position 6; retains the sulfonamide at position 5.
  • Molecular Formula: C₉H₁₁NO₂S (MW: 197.26 g/mol) .
  • Biological Relevance: A derivative of this compound, 15z, was identified as a potent NLRP3 inflammasome inhibitor (IC₅₀: 0.13 μM) with low toxicity. The absence of the amino group in 15z suggests that additional substituents (e.g., hydrophobic groups) on the sulfonamide are critical for NLRP3 binding .

N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641)

  • Structure : Features a urea linkage (-NH-C(=O)-NH-) connected to a 4-chlorophenyl group.
  • Pharmacokinetics: In Phase I trials, LY186641 induced dose-dependent methemoglobinemia (peak at 24 hours post-administration) and had a terminal half-life of 31 hours. No urinary excretion of the parent compound was observed, with metabolites showing prolonged plasma retention .
  • Key Difference: The urea moiety increases molecular complexity and toxicity compared to the simpler amino-sulfonamide structure.

Methoxy-Substituted Dihydro-1H-indene Derivatives

  • Examples : Compounds 12o (N,N-dimethyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline) and 12p (4,5,6-trimethoxy-2-(4-(trifluoromethyl)benzyl)-2,3-dihydro-1H-indene) .
  • Activity : These derivatives act as tubulin polymerization inhibitors. Methoxy groups enhance lipophilicity, improving membrane permeability.
  • Contrast: Unlike 6-amino-2,3-dihydro-1H-indene-5-sulfonamide, methoxy substituents prioritize hydrophobic interactions over hydrogen bonding.

Structural and Functional Impact of Substituents

Compound Key Substituents Molecular Weight Key Biological Activity
This compound -NH₂ (C6), -SO₂NH₂ (C5) 212.27 Potential NLRP3 inhibition*
2,3-Dihydro-1H-indene-5-sulfonamide -SO₂NH₂ (C5) 197.26 NLRP3 inhibition (IC₅₀: 0.13 μM)
LY186641 Urea-linked 4-chlorophenyl 353.83 Anticandidate (methemoglobinemia)
12o (tubulin inhibitor) Trimethoxy, N,N-dimethylaniline 441.52 Tubulin polymerization inhibition

*Inferred from structural analogy to NLRP3 inhibitors in .

Pharmacokinetic and Toxicity Profiles

  • This compound: Limited data available, but the amino group may reduce toxicity compared to urea-containing derivatives like LY186641.
  • LY186641 : Dose-limiting methemoglobinemia (>20% serum levels) and hemolytic anemia observed in clinical trials .
  • 15z : Low toxicity in acute/subacute studies, suggesting safer profiles for sulfonamide derivatives without complex substituents .

Research Findings and Implications

  • NLRP3 Inflammasome Inhibition: The sulfonamide group is critical for binding, while hydrophobic substituents (e.g., in 15z) enhance potency. The amino group in this compound may fine-tune interactions with NLRP3 .
  • Anti-inflammatory Potential: Analogues with amino groups (e.g., 6-aminopyridin-3-ols) show efficacy against TNF-α-induced inflammation, suggesting similar mechanisms for the amino-indene-sulfonamide scaffold .
  • Toxicity Trade-offs : Urea-linked derivatives (LY186641) highlight the risk of off-target effects, whereas simpler sulfonamides (15z) offer safer profiles .

Biological Activity

6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol

The compound features an indene ring structure with an amino group and a sulfonamide moiety, which contributes to its unique biochemical properties.

This compound primarily targets Discoidin Domain Receptor 1 (DDR1) . The binding of this compound to DDR1 inhibits its kinase activity, leading to the modulation of various signaling pathways involved in:

  • Cell differentiation
  • Proliferation
  • Adhesion
  • Migration
  • Invasion .

Additionally, it has been identified as an inhibitor of the NLRP3 inflammasome , a critical component in inflammatory responses. The inhibition of NLRP3 prevents the formation of the inflammasome complex, thereby reducing downstream inflammatory signaling .

The compound has demonstrated the ability to interact with various biomolecules, influencing their activity and function. It exhibits:

  • Inhibition of DDR1 kinase , affecting cellular adhesion and migration.
  • Modulation of gene expression and cellular metabolism.
  • Stability under normal storage conditions , although its activity may decrease over time .

In Vitro Studies

In laboratory settings, this compound has shown promising results in various assays:

  • Cellular Effects: It modulates cell signaling pathways significantly, affecting cellular functions such as metabolism and gene expression.
  • Dosage Effects: Lower doses effectively inhibit target proteins without significant toxicity; however, higher doses can lead to cytotoxicity .

In Vivo Studies

In animal models, the compound's effects vary with dosage:

  • At lower doses, it acts as an effective inhibitor with minimal side effects.
  • Higher doses have been associated with adverse effects on cellular function .

Case Studies

Recent studies have explored the therapeutic potential of this compound in treating inflammatory diseases and certain cancers:

  • Inflammatory Diseases: Research indicates that this compound can mitigate symptoms in models of colitis by inhibiting NLRP3 inflammasome activation .
  • Cancer Research: Its ability to inhibit DDR1 signaling suggests potential applications in cancer therapies where DDR1 is implicated in tumor progression .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-Amino-2,3-dihydro-1H-indene-5-carboxamideSimilar indene structureAntiviral properties
6-Amino-4-substitutedalkyl-1H-indoleIndole derivativeAntiviral research

This compound is unique due to its specific combination of an indene ring and a sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds .

Q & A

Q. How can AI-driven tools accelerate the discovery of novel sulfonamide-based analogs?

  • Methodological Answer : Train ML models on existing sulfonamide datasets (e.g., PubChem) to predict bioactivity and synthetic accessibility. Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for virtual screening. Prioritize candidates with QSAR models (e.g., Topomer CoMFA) .

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